Androsta-3,5-diene-7,17-dione Androsta-3,5-diene-7,17-dione Androst-3,5-diene-7,17-dione is an analytical reference standard categorized as an androgenic anabolic steroid. It is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). This product is intended for research and forensic applications.
Androsta-3,5-diene-7,17-dione is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). It is an aromatase inhibitor used in the reduction of estrogen production as well as a potential reagent in the synthesis of anti-cancer agent MGC-803.
Brand Name: Vulcanchem
CAS No.: 1420-49-1
VCID: VC20953364
InChI: InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1
SMILES: CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol

Androsta-3,5-diene-7,17-dione

CAS No.: 1420-49-1

Cat. No.: VC20953364

Molecular Formula: C19H24O2

Molecular Weight: 284.4 g/mol

Purity: 97%

* For research use only. Not for human or veterinary use.

Androsta-3,5-diene-7,17-dione - 1420-49-1

Specification

Description Androst-3,5-diene-7,17-dione is an analytical reference standard categorized as an androgenic anabolic steroid. It is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). This product is intended for research and forensic applications.
Androsta-3,5-diene-7,17-dione is a metabolite of 7-keto-dehydroepiandrosterone (7-keto-DHEA). It is an aromatase inhibitor used in the reduction of estrogen production as well as a potential reagent in the synthesis of anti-cancer agent MGC-803.
CAS No. 1420-49-1
Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione
Standard InChI InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1
Standard InChI Key VHDOTNMSJDQVEE-ZENYQMPMSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C
SMILES CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C
Canonical SMILES CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C
Appearance white or almost white crystalline powder

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